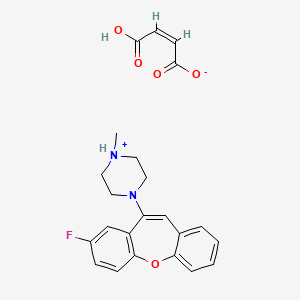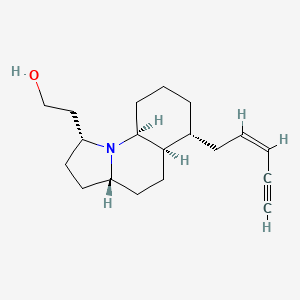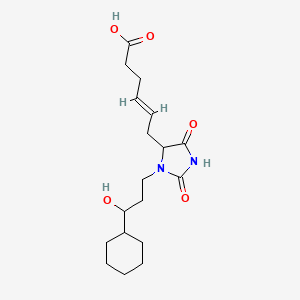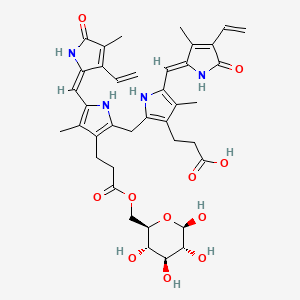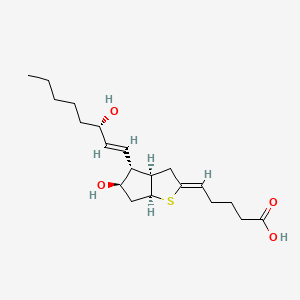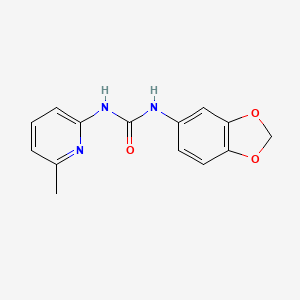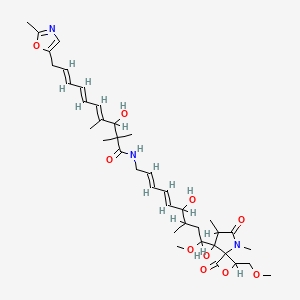
Triedimycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triedimycin A is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties and Tyrosine Kinase Inhibition
- Herbimycin A as an Antibiotic and Tyrosine Kinase Inhibitor : Triedimycin A, known as Herbimycin A, is an ansamycin antibiotic recognized for its capability to inhibit multiple tyrosine protein kinases and tyrosine kinase-activated signal transduction. This inhibition leads to a decrease in tyrosine kinase protein levels and activity, which has implications in reversing morphological transformation induced by oncogenes like v-src (Sepp-Lorenzino et al., 1995).
Applications in Cancer Research
- Targeting Receptor Tyrosine Kinases : Herbimycin A has been shown to induce a significant decrease in total cellular activity of transmembrane tyrosine kinase receptors, such as insulin-like growth factor, insulin, and epidermal growth factor receptors. This is achieved by enhancing the degradation rate of these receptors, suggesting its potential as a therapeutic agent in cancer treatment (Sepp-Lorenzino et al., 1995).
- Effectiveness Against Certain Leukemia Types : Triedimycin A (Herbimycin A) shows potential in the treatment of certain types of leukemia, especially where tyrosine kinase activities are significant in the oncogenic state. It has been observed to induce erythroid differentiation of human leukemic cells and inhibit the growth of cells expressing v-abl tyrosine kinase (Honma et al., 1989).
Specific Mechanisms of Action
- Selective Inhibition of Protein Tyrosine Kinases : Studies reveal that Triedimycin A (Herbimycin A) can specifically bind to reactive sulfhydryl groups of cytoplasmic protein tyrosine kinases. This specificity offers a biochemical basis for its selectivity in reversing cell transformation caused by oncogenes (Fukazawa Hidesuke et al., 1991).
- Inhibition of bcr/abl Oncoprotein-Associated Cell Proliferations : Triedimycin A has shown to decrease intracellular phosphorylation by protein tyrosine kinase (PTK), particularly inhibiting the growth of Philadelphia chromosome (Ph1)-positive leukemia cells. This effect is likely due to its binding to the bcr-abl protein portion rich in sulfhydryl groups (Okabe et al., 1992).
Potential for Clinical Development
- Development as a Clinical Agent : Considering its unique action mechanism, Triedimycin A (Herbimycin A) holds potential for clinical development, particularly as a treatment for certain cancers where tyrosine kinase activity plays a crucial role in the disease's progression (Okabe & Uehara, 1993).
Eigenschaften
CAS-Nummer |
97412-76-5 |
|---|---|
Molekularformel |
C38H55N3O10 |
Molekulargewicht |
713.9 g/mol |
IUPAC-Name |
(4E,6E,8E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-[8-hydroxy-1-(methoxymethyl)-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(2-methyl-1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C38H55N3O10/c1-24(17-13-10-11-14-18-28-22-40-27(4)50-28)32(43)36(5,6)34(45)39-20-16-12-15-19-29(42)25(2)21-30(49-9)38(47)26(3)33(44)41(7)37(38)31(23-48-8)51-35(37)46/h10-17,19,22,25-26,29-32,42-43,47H,18,20-21,23H2,1-9H3,(H,39,45)/b13-10+,14-11+,16-12+,19-15+,24-17+ |
InChI-Schlüssel |
YVDZJJOFBCYWRE-QHGUFZRDSA-N |
Isomerische SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C/C=C/C=C/CC3=CN=C(O3)C)/C)O)O)OC)O)C(OC2=O)COC)C |
SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)COC)C |
Kanonische SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)COC)C |
Andere CAS-Nummern |
135094-12-1 |
Synonyme |
curromycin A triedimycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-(1H-benzimidazol-2-yl)-N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B1238963.png)

